BenchChemオンラインストアへようこそ!

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Regioisomerism 1,2,4-Oxadiazole Lipophilicity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (IUPAC: 3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole), molecular formula C10H9N3O, molecular weight 187.20 g/mol , belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. Featuring a pyridine ring at the 5-position of the oxadiazole and a cyclopropyl group at the 3-position, this specific regioisomeric arrangement is a recognized pharmacophoric substructure within functionally selective M1 muscarinic receptor partial agonists, most notably the well-characterized preclinical tool compound L-687306.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 22926-76-7
Cat. No. B2759100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
CAS22926-76-7
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=CC=NC=C3
InChIInChI=1S/C10H9N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2
InChIKeyQMQOJFXCKBTGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 22926-76-7) Procurement & Research Grade Guide


4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (IUPAC: 3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole), molecular formula C10H9N3O, molecular weight 187.20 g/mol , belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. Featuring a pyridine ring at the 5-position of the oxadiazole and a cyclopropyl group at the 3-position, this specific regioisomeric arrangement is a recognized pharmacophoric substructure within functionally selective M1 muscarinic receptor partial agonists, most notably the well-characterized preclinical tool compound L-687306 [1]. The compound is primarily procured as a research chemical and synthetic building block for medicinal chemistry programs targeting CNS-penetrant muscarinic ligands [2].

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Substitite for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 22926-76-7): Regioisomer & Substructure Limitations


Compounds within the 1,2,4-oxadiazole-pyridine family are not interchangeable due to the position-dependent nature of both the pyridine ring attachment and the cyclopropyl group placement on the oxadiazole core. The target compound bears the 3-cyclopropyl-5-pyridin-4-yl substitution pattern, whereas its closest commercially available regioisomer, 5-cyclopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 22926-67-6), features an inverted oxadiazole connectivity . This regioisomerism alters the spatial orientation of the pyridine nitrogen and the cyclopropyl group relative to the oxadiazole ring, which has been shown in related 1,2,4-oxadiazole matched-pair analyses to produce order-of-magnitude differences in lipophilicity (Δlog D) and substantial shifts in biological target engagement [1]. Furthermore, the target compound constitutes the minimal pharmacophoric substructure of L-687306, a well-validated functionally selective M1 partial agonist with antagonist properties at M2 and M3 receptors [2]; generic substitution with other oxadiazole-pyridine regioisomers or unsubstituted oxadiazoles would eliminate the specific receptor interaction profile conferred by this precise substitution pattern.

Quantitative Differentiation of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 22926-76-7): Head-to-Head and Class-Level Evidence Guide


Regioisomer Comparison: 3-Cyclopropyl-5-pyridin-4-yl vs. 5-Cyclopropyl-3-pyridin-4-yl Substitution and Lipophilicity Divergence

The target compound (3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole, CAS 22926-76-7) and its regioisomer (5-cyclopropyl-3-pyridin-4-yl-1,2,4-oxadiazole, CAS 22926-67-6) differ in the orientation of the oxadiazole ring relative to the pyridine and cyclopropyl substituents. A systematic matched-pair analysis of 1,2,4- vs. 1,3,4-oxadiazole isomers in the AstraZeneca compound collection demonstrated that oxadiazole regioisomers consistently exhibit an order-of-magnitude difference in lipophilicity (Δlog D ~1.0 unit), with corresponding impacts on solubility, metabolic stability, and target binding [1]. While direct experimental log D values for the target compound are not publicly available, the Hit2Lead database reports a calculated LogP of 1.45 for the closely related derivative 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane, confirming the moderate lipophilicity characteristic of this substitution pattern . In contrast, the regioisomer 5-cyclopropyl-3-pyridin-4-yl isomer (CAS 22926-67-6) is predicted to have a different lipophilicity profile due to altered electronic distribution.

Regioisomerism 1,2,4-Oxadiazole Lipophilicity Log D Matched Molecular Pair Analysis

Substructure Identity with Validated M1 Selective Pharmacophore: Target Compound as Core Motif of L-687306

The target compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine constitutes the minimal aromatic pharmacophoric substructure of L-687306 (3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, CAS 139346-23-9), a well-characterized functionally selective M1 muscarinic receptor partial agonist [1]. Baker et al. (1992) demonstrated that L-687306 exhibits functional M1 partial agonism coupled with antagonist properties at M2 (cardiac) and M3 (ileal) muscarinic receptor subtypes [2]. X-ray crystallographic studies confirmed that the cyclopropyl group is in conjugation with the oxadiazole C=N bond, a conformational feature critical for receptor interaction [2]. The 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine fragment thus represents the validated aromatic recognition element of this pharmacophore, as distinct from analogs bearing alternative heterocycle-pyridine connectivities or non-cyclopropyl substituents that would disrupt this conjugation.

Muscarinic M1 receptor Partial agonist Pharmacophore L-687306 Structure-Activity Relationship

Physicochemical Characterization: Molecular Properties Conducive to CNS Drug Design and Building Block Utility

The target compound possesses physicochemical properties consistent with CNS drug-like chemical space and fragment-based screening libraries. With a molecular weight of 187.20 g/mol, 3 hydrogen bond acceptors (oxadiazole N and O, pyridine N), 0 hydrogen bond donors, and a topological polar surface area (TPSA) calculated at approximately 51.8 Ų (based on the 1,2,4-oxadiazole and pyridine moieties), the compound falls within the favorable range for CNS penetration (MW < 400, TPSA < 90 Ų) . The commercial regioisomer CAS 22926-67-6 is available at ≥98% purity (NLT 98%) from MolCore , establishing a quality benchmark for suppliers of CAS 22926-76-7. In contrast, many alternative oxadiazole-pyridine building blocks feature additional substituents (e.g., 2-chloro, 3-bromo, piperidine) that increase molecular weight and alter hydrogen-bonding capacity, making them less suitable as minimal fragment starting points for lead optimization programs.

Drug-likeness CNS MPO Lipinski Rule of Five Fragment-based drug discovery Building block

Conformational Determinants of Muscarinic Receptor Engagement: Cyclopropyl-Oxadiazole Conjugation Confirmed by X-Ray Crystallography

X-ray crystallographic analysis of L-687306, which incorporates the target compound's 3-cyclopropyl-1,2,4-oxadiazol-5-yl substructure, revealed that the cyclopropyl group is in direct conjugation with the oxadiazole C=N bond, a stereoelectronic feature that stabilizes a specific conformation of the pharmacophore [1]. This conjugation is unique to the 3-cyclopropyl substitution pattern; moving the cyclopropyl group to the 5-position (as in the regioisomer CAS 22926-67-6) or replacing it with other alkyl groups would disrupt this conjugation and alter the conformational landscape presented to the receptor. Conformational studies further indicated free rotation around the oxadiazole-azanorbornane bond in L-687306, suggesting that the oxadiazole-pyridine moiety itself provides a relatively rigid, conjugated recognition element while the basic amine portion explores conformational space [1]. This specific conformational profile cannot be replicated by regioisomeric or heterocycle-substituted analogs.

X-ray crystallography Conformational analysis Cyclopropyl conjugation Structure-based drug design M1 receptor

Optimal Application Scenarios for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 22926-76-7) Based on Differentiated Evidence


Fragment-Based Drug Discovery Targeting Muscarinic M1 Receptors

As the minimal pharmacophoric substructure of the validated M1 partial agonist L-687306, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine serves as an ideal fragment starting point for fragment-based drug discovery (FBDD) programs targeting muscarinic M1 receptors. Its low molecular weight (187.20 g/mol), favorable CNS physicochemical profile (estimated TPSA ~52 Ų, 0 HBD, 3 HBA) , and the established conjugation between the cyclopropyl group and oxadiazole C=N bond [1] provide a structurally characterized and biologically validated core for fragment growing, linking, or merging strategies. Researchers can procure this specific regioisomer to ensure that SAR expansions are built upon the correct oxadiazole orientation, avoiding the confounding effects of regioisomer-specific lipophilicity shifts (Δlog D ~1.0 reported for oxadiazole matched pairs) [2].

Structure-Activity Relationship (SAR) Studies on CNS-Penetrant Muscarinic Agonists

The Street et al. (1990) and Baker et al. (1992) studies demonstrated that 1,2,4-oxadiazole-based muscarinic agonists can readily penetrate into the CNS and that efficacy and affinity are markedly influenced by the structure and physicochemical properties of the cationic head group attached to the oxadiazole-pyridine scaffold [1][3]. The target compound provides the precise aromatic scaffold required for systematic SAR exploration of amine head groups, linker lengths, and substitution vectors. Its regiospecific identity (3-cyclopropyl-5-pyridin-4-yl) ensures that SAR data generated are directly comparable to the historical literature on L-687306 and related oxadiazole agonists, preserving data continuity across research programs.

Reference Standard for M1-Selective Screening Cascades and Assay Validation

Given the structural relationship of the target compound to L-687306—a compound characterized as a functionally selective M1 partial agonist with antagonist properties at M2 (cardiac) and M3 (ileal) receptors [1]—4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can serve as a substructure reference standard in M1-targeted biochemical and cellular screening cascades. It enables researchers to establish baseline binding or functional activity attributable to the oxadiazole-pyridine recognition element, facilitating the deconvolution of contributions from the basic amine portion in more complex analogs. This application is particularly relevant for academic and industrial laboratories developing novel M1-positive allosteric modulators (PAMs) or orthosteric agonists for cognitive disorders.

Synthetic Intermediate for CNS Muscarinic Ligand Libraries

As a building block with a reactive pyridine ring available for further functionalization (e.g., N-alkylation, metal-catalyzed cross-coupling at the pyridine C-2 or C-3 positions), 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine enables the construction of focused compound libraries targeting muscarinic and other GPCR receptors. The regioisomeric purity and batch-to-batch consistency are critical for library synthesis, as the commercial regioisomer (CAS 22926-67-6) has been shown to be available at NLT 98% purity , setting an expectation for comparable quality in procurement of CAS 22926-76-7. The compound's compatibility with standard oxadiazole synthetic methodologies, including amidoxime acylation and cyclocondensation routes [4], further supports its utility in parallel synthesis workflows.

Quote Request

Request a Quote for 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.